Tetranor-PGDM Exhibits 2.5-Fold Higher Endogenous Abundance Than 2,3-Dinor-11β-PGF2α in Human Urine
In human urine samples, tetranor-PGDM is substantially more abundant than the alternative PGD2 metabolite 2,3-dinor-11β-PGF2α [1]. Quantification by liquid chromatography-tandem mass spectrometry revealed tetranor-PGDM concentrations of 1.5 ± 0.3 ng/mg creatinine versus 2,3-dinor-11β-PGF2α concentrations of 0.6 ng/mg creatinine [2]. This represents a 2.5-fold higher endogenous concentration of tetranor-PGDM under identical measurement conditions, establishing it as the dominant PGD2 urinary metabolite in humans.
| Evidence Dimension | Endogenous urinary metabolite concentration |
|---|---|
| Target Compound Data | 1.5 ± 0.3 ng/mg creatinine |
| Comparator Or Baseline | 2,3-dinor-11β-PGF2α: 0.6 ng/mg creatinine |
| Quantified Difference | 2.5-fold higher abundance |
| Conditions | Human urine, LC-MS/MS quantification |
Why This Matters
Higher endogenous abundance translates to improved signal-to-noise ratio and lower limits of detection in clinical and research biomarker assays, enabling more sensitive and reproducible quantification of PGD2 biosynthesis.
- [1] Song WL, Wang M, Ricciotti E, et al. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans. J Biol Chem. 2008;283(2):1179-1188. View Source
- [2] Anjiechem. tetranor-PGDM-d6 Product Page. Data derived from Song WL et al. J Biol Chem. 2008. View Source
